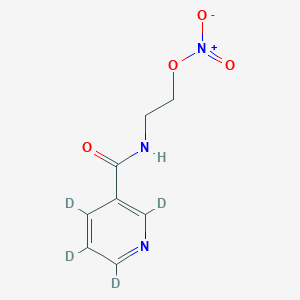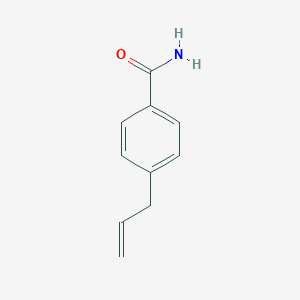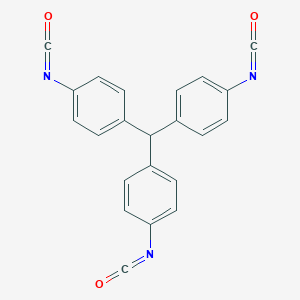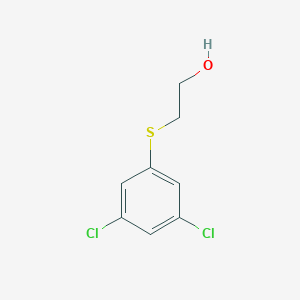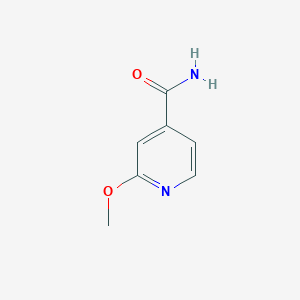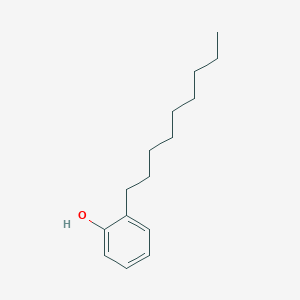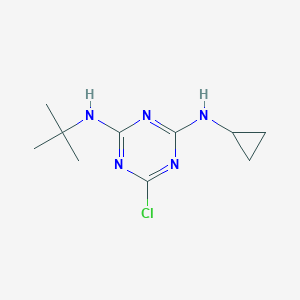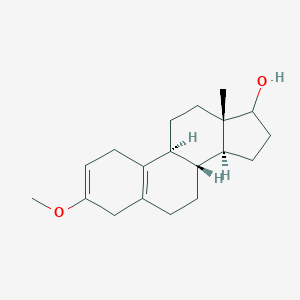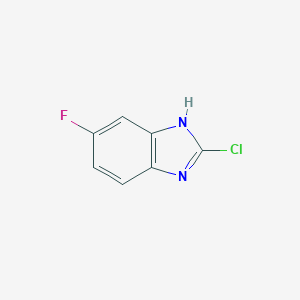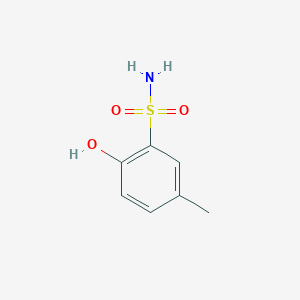
2-Hydroxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methylbenzenesulfonamide, also known as Methylsulfanylmethyl-5-hydroxybenzenesulfonamide or MSH, is a chemical compound that has been used in various scientific research studies. It is a sulfonamide derivative that has been shown to have potential therapeutic effects in several biological systems.
作用機序
The mechanism of action of MSH is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. MSH also inhibits the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases.
生化学的および生理学的効果
MSH has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. MSH has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using MSH in lab experiments is that it is relatively easy to synthesize and purify. It also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
将来の方向性
There are several future directions for research on MSH. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for MSH in these conditions. Another area of interest is its potential use in treating inflammatory bowel disease (IBD). MSH has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its efficacy in humans. Finally, MSH has been shown to have anti-tumor effects, and further studies are needed to determine its potential use in cancer treatment.
Conclusion:
In conclusion, MSH is a sulfonamide derivative that has potential therapeutic effects in several biological systems. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MSH has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, further research is needed to determine its optimal use in different biological systems.
合成法
The synthesis of MSH can be achieved through the reaction of 2-hydroxy-5-methylbenzenesulfonyl chloride with methylamine. This reaction leads to the formation of 2-Hydroxy-5-methylbenzenesulfonamideylmethyl-5-hydroxybenzenesulfonamide, which can be further purified through recrystallization. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
MSH has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MSH has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
19801-43-5 |
|---|---|
製品名 |
2-Hydroxy-5-methylbenzenesulfonamide |
分子式 |
C7H9NO3S |
分子量 |
187.22 g/mol |
IUPAC名 |
2-hydroxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChIキー |
NKJWGBDYMKUCMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
正規SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
同義語 |
Benzenesulfonamide, 2-hydroxy-5-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



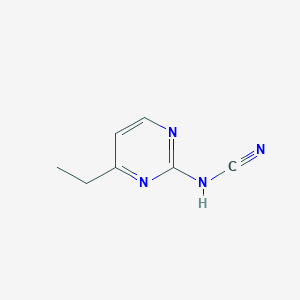
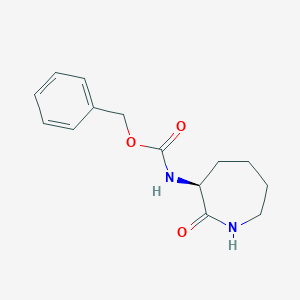
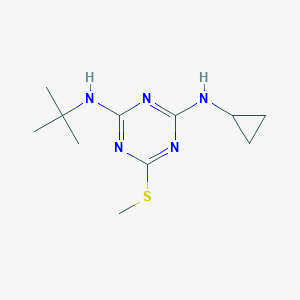
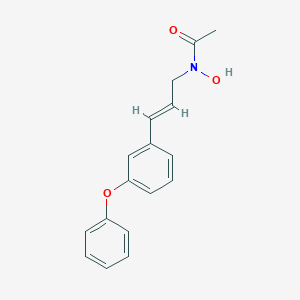
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
